molecular formula C28H22Sn B15169556 Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane CAS No. 650605-79-1

Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane

Cat. No.: B15169556
CAS No.: 650605-79-1
M. Wt: 477.2 g/mol
InChI Key: KADBVLJJSNSBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane is an organotin compound characterized by a central tin atom bonded to three phenyl groups and a conjugated 4-phenylbut-1-en-3-yn-1-yl substituent.

Properties

CAS No.

650605-79-1

Molecular Formula

C28H22Sn

Molecular Weight

477.2 g/mol

IUPAC Name

triphenyl(4-phenylbut-1-en-3-ynyl)stannane

InChI

InChI=1S/C10H7.3C6H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2-4-6-5-3-1;/h1-2,4-6,8-9H;3*1-5H;

InChI Key

KADBVLJJSNSBHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane typically involves the reaction of triphenylstannyl chloride with 4-phenylbut-1-en-3-yn-1-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in hydrides .

Scientific Research Applications

Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane and related organotin compounds:

Compound Molecular Formula Substituent Molecular Weight Key Features
This compound C₃₀H₂₄Sn 4-phenylbut-1-en-3-yn-1-yl ~485.1 g/mol Conjugated enynyl group; potential for electronic delocalization
Triphenyltin acetate (Fentin acetate) C₂₀H₁₈O₂Sn Acetoxy (CH₃COO⁻) 409.07 g/mol Biocidal applications; simpler substituent with polar oxygen functionality
Triphenyl[(l,l,l-triphenylstannyl)methyl]stannane C₃₇H₃₀Sn₂ (l,l,l-triphenylstannyl)methyl ~844.2 g/mol Dinuclear tin structure; tetrahedral geometry around Sn centers

Key Observations:

  • Substituent Complexity: The target compound’s 4-phenylbutenynyl group introduces a rigid, conjugated system, contrasting with the monodentate acetoxy group in Triphenyltin acetate. This likely enhances stability in π-conjugated systems or catalytic intermediates .
  • Functional Groups: The acetoxy group in Triphenyltin acetate enables hydrogen bonding and polar interactions, explaining its historical use as a fungicide .

Crystallographic and Physical Properties

The crystal structure of Triphenyl[(l,l,l-triphenylstannyl)methyl]stannane () provides insights into common organotin crystallography:

  • Geometry: Both Sn centers adopt nearly tetrahedral coordination (max. deviation: 7°), a hallmark of triphenylstannane derivatives .
  • Crystallization: Crystals were grown via diethyl ether recrystallization, a method likely applicable to the target compound .
  • Diffraction Data: SHELX software () standardizes structural refinement, suggesting comparable analytical workflows for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.